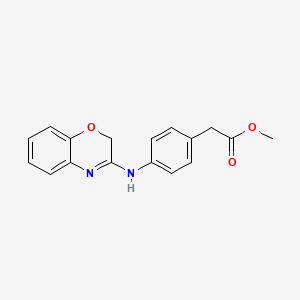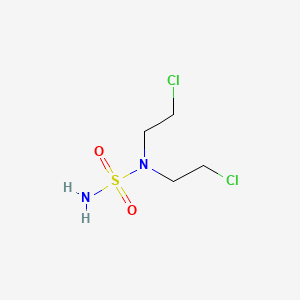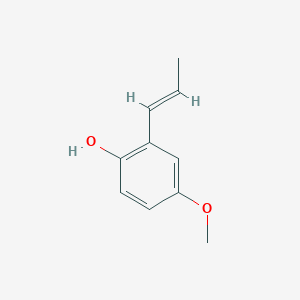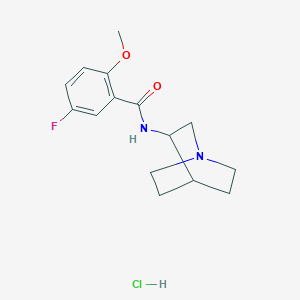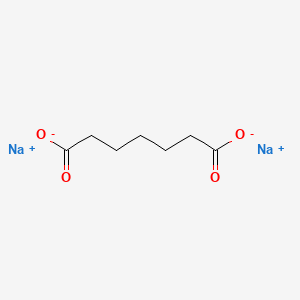
Disodium pimelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium pimelate is a chemical compound with the molecular formula C7H10Na2O4. It is the disodium salt of pimelic acid, a seven-carbon dicarboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of large reactors and precise monitoring of pH levels to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Disodium pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid derivatives.
Reduction: Reduction reactions can convert it back to pimelic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Pimelic acid derivatives.
Reduction: Pimelic acid.
Substitution: Metal pimelates.
Aplicaciones Científicas De Investigación
Disodium pimelate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of biotin and other complex molecules.
Biology: It plays a role in the metabolic pathways of certain microorganisms.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of disodium pimelate involves its role as a precursor in the biosynthesis of biotin. In microorganisms, it is converted into pimeloyl-CoA, which then undergoes a series of enzymatic reactions to form biotin. This process is crucial for the growth and development of these organisms .
Comparación Con Compuestos Similares
Disodium adipate: Another dicarboxylic acid salt with similar properties but a shorter carbon chain.
Disodium suberate: A similar compound with a longer carbon chain.
Disodium sebacate: Another related compound with a ten-carbon chain.
Uniqueness: Disodium pimelate is unique due to its specific role in biotin synthesis. While other dicarboxylic acid salts have similar chemical properties, this compound’s involvement in the biosynthesis of an essential vitamin sets it apart .
Propiedades
Número CAS |
13479-15-7 |
|---|---|
Fórmula molecular |
C7H10Na2O4 |
Peso molecular |
204.13 g/mol |
Nombre IUPAC |
disodium;heptanedioate |
InChI |
InChI=1S/C7H12O4.2Na/c8-6(9)4-2-1-3-5-7(10)11;;/h1-5H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Clave InChI |
IWSNZVQDAUSXPP-UHFFFAOYSA-L |
SMILES canónico |
C(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




